molecular formula C21H30O2 B086753 Pregn-11-ene-3,20-dione, (5beta)- CAS No. 1096-39-5

Pregn-11-ene-3,20-dione, (5beta)-

Cat. No. B086753
CAS RN: 1096-39-5
M. Wt: 314.5 g/mol
InChI Key: ZQTJQOPWOKKYDC-XWOJZHJZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pregn-11-ene-3,20-dione, (5beta)-, also known as progesterone, is a steroid hormone that plays a crucial role in the female reproductive system. It is produced by the ovaries, placenta, and adrenal glands and is involved in the menstrual cycle, pregnancy, and embryogenesis. In recent years, progesterone has gained significant attention due to its potential therapeutic applications in various medical conditions.

Scientific Research Applications

  • Role in Steroid Conversion : Research has demonstrated the involvement of Pregn-11-ene-3,20-dione, (5beta)- in the enzymatic conversion of steroids. For instance, it's a known intermediate in the conversion of pregnenolone to progesterone, which is significant in human placental biochemistry (Edwards, O'Conner, Bransome, & Braselton, 1976).

  • Enzymatic Characterization : Studies have isolated and characterized enzymes that interact with Pregn-11-ene-3,20-dione, (5beta)-. For example, research on Digitalis lanata has highlighted the enzyme Delta(5)-3beta-hydroxysteroid dehydrogenase, which converts pregnenolone to isoprogesterone, implicating the role of Pregn-11-ene-3,20-dione, (5beta)- in steroid metabolism (Finsterbusch, Lindemann, Grimm, Eckerskorn, & Luckner, 1999).

  • Synthesis and Characterization : The synthesis and chemical characterization of Pregn-11-ene-3,20-dione, (5beta)- and its derivatives have been extensively studied. This includes research on the oxidation of progesterone under specific conditions, which contributes to our understanding of steroid chemistry (Barton & Doller, 1991).

  • Biochemical and Pharmacological Studies : This compound has been the subject of numerous pharmacological and biochemical studies. For instance, its role in ovulation induction in certain animal models has been explored, shedding light on its biological functions (Sridharan, Meyer, & Karavolas, 1974).

  • Receptor Binding and Assay : Research has also focused on the receptor binding and assay of Pregn-11-ene-3,20-dione, (5beta)- in various contexts, such as in human mammary carcinoma, to understand its role in cellular mechanisms (Pichon & Milgrom, 1977).

  • Metabolic Studies in Diverse Organisms : Metabolic studies in various organisms, including fish, have utilized Pregn-11-ene-3,20-dione, (5beta)- as a precursor or subject of study, contributing to a broader understanding of its role in different biological systems (Reinboth, Callard, & Leathem, 1966).

properties

CAS RN

1096-39-5

Product Name

Pregn-11-ene-3,20-dione, (5beta)-

Molecular Formula

C21H30O2

Molecular Weight

314.5 g/mol

IUPAC Name

(5R,8S,9S,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-1,2,4,5,6,7,8,9,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H30O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h9,11,14,16-19H,4-8,10,12H2,1-3H3/t14-,16+,17-,18+,19+,20+,21-/m1/s1

InChI Key

ZQTJQOPWOKKYDC-XWOJZHJZSA-N

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(C=C[C@H]3[C@H]2CC[C@H]4[C@@]3(CCC(=O)C4)C)C

SMILES

CC(=O)C1CCC2C1(C=CC3C2CCC4C3(CCC(=O)C4)C)C

Canonical SMILES

CC(=O)C1CCC2C1(C=CC3C2CCC4C3(CCC(=O)C4)C)C

synonyms

5β-Pregn-11-ene-3,20-dione

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pregn-11-ene-3,20-dione, (5beta)-
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Pregn-11-ene-3,20-dione, (5beta)-
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Pregn-11-ene-3,20-dione, (5beta)-
Reactant of Route 4
Pregn-11-ene-3,20-dione, (5beta)-
Reactant of Route 5
Pregn-11-ene-3,20-dione, (5beta)-
Reactant of Route 6
Pregn-11-ene-3,20-dione, (5beta)-

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